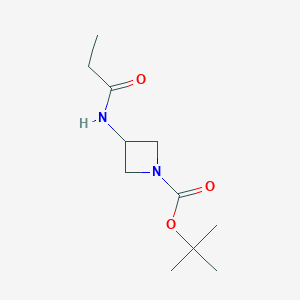
tert-butyl 3-propanamidoazetidine-1-carboxylate
Übersicht
Beschreibung
tert-butyl 3-propanamidoazetidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O3. It is primarily used for research purposes and is not intended for human or veterinary use. The compound consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. It serves as a versatile building block in medicinal chemistry for the creation of various biologically active molecules.
Wissenschaftliche Forschungsanwendungen
tert-butyl 3-propanamidoazetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including antitumor agents and enzyme inhibitors.
Synthesis of Azetidine-3-carboxylic Acid Derivatives: These derivatives are valuable in medicinal chemistry and have been used in the development of sphingosine-1-phosphate receptor agonists, potential treatments for multiple sclerosis.
Preparation of Chiral Amino Acid Derivatives: The compound is utilized as a reagent in the preparation of chiral amino acid derivatives, crucial for synthesizing peptides and proteins with specific biological activities.
Drug Discovery and Development: It plays a significant role in synthesizing drug candidates containing the azetidine-3-carboxylic acid fragment, a common feature in many pharmaceutical agents.
Chemical Synthesis Research: The compound is used in various research areas, including life science, material science, and analytical chemistry, due to its versatility and reactivity.
Safety and Hazards
While specific safety and hazard information for Tert-butyl 3-(propionamido)azetidine-1-carboxylate is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin burns, eye damage, and respiratory irritation . Always handle such compounds with appropriate safety measures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-propanamidoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 3-propanamidoazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different functionalized azetidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of azetidine.
Reduction: Amine derivatives.
Substitution: Functionalized azetidine derivatives with various substituents.
Wirkmechanismus
The mechanism of action of tert-butyl 3-propanamidoazetidine-1-carboxylate involves its role as a precursor in synthesizing biologically active molecules. It acts by participating in chemical reactions that modify its structure, leading to the formation of compounds that interact with specific molecular targets and pathways. These interactions can regulate cell proliferation, migration, and survival, making the compound valuable in developing treatments for inflammatory diseases, autoimmunity, and cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
- Methyl 1-Boc-azetidine-3-carboxylate
- 1-Boc-3-piperidone
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
tert-butyl 3-propanamidoazetidine-1-carboxylate is unique due to its specific structure, which allows it to serve as a versatile building block in medicinal chemistry. Its ability to undergo various chemical reactions and form biologically active molecules makes it a valuable compound in drug discovery and development.
Eigenschaften
IUPAC Name |
tert-butyl 3-(propanoylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-5-9(14)12-8-6-13(7-8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFRYCYZXHGNPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




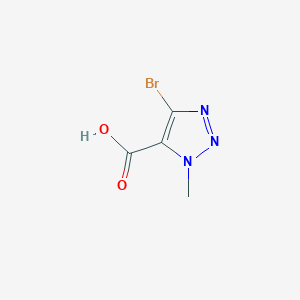
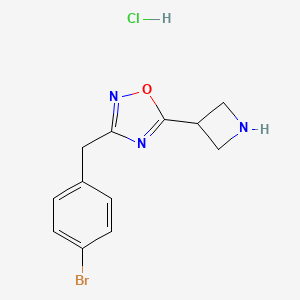


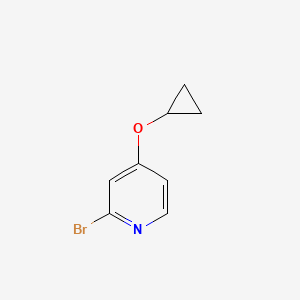
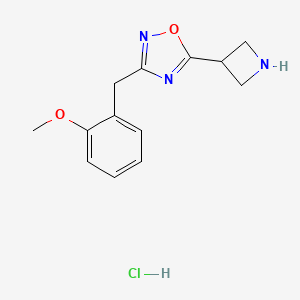
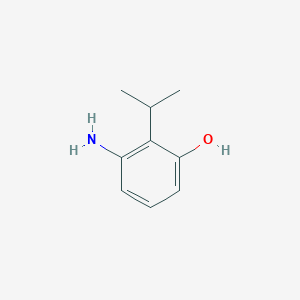
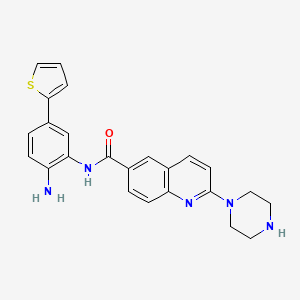
![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)



